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molecular formula C9H13ClN4O2 B8792789 1-(6-Nitropyridin-3-yl)piperazine hydrochloride

1-(6-Nitropyridin-3-yl)piperazine hydrochloride

Cat. No. B8792789
M. Wt: 244.68 g/mol
InChI Key: YXVDXGVAUQKDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193732B2

Procedure details

A nitrogen-flushed, suitably equipped 22 L 4-neck round bottom flask is charged with 1392 g (8.78 mol, 1.0 eq.) of 5-chloro-2-nitropyridine (A2d), 1512 g (17.56 mol, 2.0 eq.) of piperazine (A2c) and 11,340 g (14,000 mL) of n-butanol. The resulting suspension is stirred and heated to 95° C. This temperature is maintained for at least 24 h or until the remaining starting material, A2d, is ≧2% (area normalization) as determined by HPLC analysis. The resulting slurry is cooled to 25° C. over 1 h. The solids are filtered through a polypropylene filter pad. The filter cake is washed twice with a total of 2267 g (2×1300 mL) of isopropyl acetate. The solids are dried at 60° C. for 16 h, to afford 1769 g (82.3%, uncorrected) of A2b as a yellow, crystalline solid, mp>230° C. (dec.).
Quantity
1392 g
Type
reactant
Reaction Step One
Quantity
1512 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C(O)CCC>[ClH:1].[N+:8]([C:5]1[N:6]=[CH:7][C:2]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
1392 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
1512 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen-flushed
TEMPERATURE
Type
TEMPERATURE
Details
This temperature is maintained for at least 24 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is cooled to 25° C. over 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids are filtered through a polypropylene
FILTRATION
Type
FILTRATION
Details
filter pad
WASH
Type
WASH
Details
The filter cake is washed twice with a total of 2267 g (2×1300 mL) of isopropyl acetate
CUSTOM
Type
CUSTOM
Details
The solids are dried at 60° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to afford 1769 g (82.3%, uncorrected) of A2b as a yellow, crystalline solid, mp>230° C. (dec.)

Outcomes

Product
Name
Type
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=N1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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